molecular formula C12H17NO3 B13564619 Ethyl 2-(3-((methylamino)methyl)phenoxy)acetate

Ethyl 2-(3-((methylamino)methyl)phenoxy)acetate

Cat. No.: B13564619
M. Wt: 223.27 g/mol
InChI Key: BXUAUTKYBUKDMU-UHFFFAOYSA-N
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Description

Ethyl 2-(3-((methylamino)methyl)phenoxy)acetate is a chemical building block with the CAS Number 1184287-34-0 and a molecular formula of C12H17NO3 . It features a molecular weight of 223.27 g/mol and its structure can be defined by the SMILES string O=C(OCC)COC1=CC=CC(CNC)=C1 . This ester-containing compound is characterized by the presence of both a methylaminomethyl and a phenoxy functional group, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Researchers utilize this compound in the design and synthesis of novel molecules, particularly in the development of potential pharmacologically active agents. Its structure suggests potential as a key precursor in the creation of compound libraries for high-throughput screening. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

ethyl 2-[3-(methylaminomethyl)phenoxy]acetate

InChI

InChI=1S/C12H17NO3/c1-3-15-12(14)9-16-11-6-4-5-10(7-11)8-13-2/h4-7,13H,3,8-9H2,1-2H3

InChI Key

BXUAUTKYBUKDMU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=CC(=C1)CNC

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Route

Step Reaction Description Reagents & Conditions Comments
1 Preparation of 3-(methylamino)methylphenol (if not commercially available) Reductive amination of 3-hydroxymethylphenol with methylamine or methylation of aminomethylphenol Ensures availability of the key phenol intermediate
2 Nucleophilic substitution of 3-(methylamino)methylphenol with ethyl chloroacetate Base (e.g., sodium hydroxide or potassium carbonate), solvent (acetone, DMF), temperature 25-80°C, reaction time 4-8 hours Phenoxide ion attacks ethyl chloroacetate carbonyl carbon forming the ether linkage
3 Purification Column chromatography (silica gel), recrystallization from ethanol or ethyl acetate Ensures high purity and yield

Detailed Reaction Conditions

  • Base Selection: Potassium carbonate or sodium hydroxide is commonly used to deprotonate the phenol, generating the phenoxide ion, which is a stronger nucleophile for the substitution reaction.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone facilitate the nucleophilic substitution.
  • Temperature: Moderate heating (50-80°C) accelerates the reaction without decomposing sensitive groups.
  • Reaction Time: Typically 4–8 hours, monitored by thin-layer chromatography (TLC) for completion.

Example Synthetic Procedure

A typical procedure involves dissolving 3-(methylamino)methylphenol and potassium carbonate in DMF, followed by the slow addition of ethyl chloroacetate. The mixture is stirred at 60°C for 6 hours. After completion, the reaction mixture is poured into water, and the product is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by silica gel chromatography using an ethyl acetate/hexane gradient.

Chemical Reaction Analysis

Functional Group Reactivity

Mechanism of Ether Formation

The phenol is first deprotonated by the base to form the phenoxide ion. This ion then attacks the electrophilic carbon of ethyl chloroacetate, displacing chloride and forming the ether bond.

Purification and Characterization

Purification Techniques

Characterization Methods

Summary Table of Preparation Parameters

Parameter Typical Values Notes
Starting Material 3-(methylamino)methylphenol Commercially available or synthesized
Alkylating Agent Ethyl chloroacetate or ethyl bromoacetate Ethyl chloroacetate preferred for cost and availability
Base Potassium carbonate or sodium hydroxide Ensures phenol deprotonation
Solvent DMF, acetone Polar aprotic solvents preferred
Temperature 50-80°C Balances reaction rate and stability
Reaction Time 4-8 hours Monitored by TLC
Purification Silica gel chromatography, recrystallization Ensures product purity
Yield 70-90% Depends on scale and conditions

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-((methylamino)methyl)phenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(3-((methylamino)methyl)phenoxy)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-((methylamino)methyl)phenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Cambridge Structural Database (CSD)

A search of the CSD () revealed seven phenoxyacetate derivatives with modifications to the phenyl ring or ester group. Key examples include:

  • Molecular Weight: ~472 g/mol (estimated from formula).
  • HIGLIT: Ethyl (2-fluoro-4-hydroxymethyl-5-methoxyphenoxy)acetate Key Feature: Fluorine and hydroxymethyl groups increase polarity, influencing solubility and metabolic stability .
Table 1: Structural and Functional Comparisons
Compound Name Substituents on Phenyl Ring Molecular Weight (g/mol) Potential Application Reference
Ethyl 2-(3-((methylamino)methyl)phenoxy)acetate (Target) 3-(methylaminomethyl) ~253 (estimated) Drug intermediates, enzyme inhibitors
EKEYEY 4-bromophenyl-triazole ~472 Antimicrobial agents
HIGLIT 2-fluoro, 4-hydroxymethyl, 5-methoxy ~270 Anti-inflammatory candidates
EV-1 () 2-ethoxy, 4-formyl ~252 Peptide deformylase inhibitors

Pharmacologically Active Derivatives

  • EV-1 (Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate): Synthesized as a precursor for hydroxamic acid derivatives (e.g., 3AP-2) targeting peptide deformylase, an enzyme critical in bacterial and cancer cell proliferation. The formyl group enables further functionalization, a strategy applicable to the target compound .
  • Ethyl 2-[2,4-difluoro-3-[[3-(3-fluorophenyl)-5-methyl-phenyl]methylamino]phenoxy]acetate (, II(d)): Contains a difluorophenyl and methylaminomethyl group, similar to the target compound. Such fluorinated analogs are often optimized for enhanced bioavailability and target affinity in pesticide or drug development .

Physicochemical Properties

  • Polarity: The methylaminomethyl group increases hydrophilicity compared to non-polar analogs like ethyl 2-phenylacetoacetate ().
  • Stability: Esters with electron-donating groups (e.g., methylamino) may exhibit slower hydrolysis rates than electron-withdrawing derivatives (e.g., ’s sulfonyl-containing compound) .

Q & A

Basic Question: What are the standard synthesis protocols for Ethyl 2-(3-((methylamino)methyl)phenoxy)acetate?

Methodological Answer:
The synthesis typically involves:

  • Step 1: Alkylation of phenolic precursors (e.g., 3-(methylaminomethyl)phenol) with ethyl chloroacetate under basic conditions (e.g., K₂CO₃ in dry acetone) .
  • Step 2: Refluxing for 8–12 hours, monitored via TLC (hexane:ethyl acetate, 3:1) to track reaction progress .
  • Step 3: Purification via extraction (e.g., ether/water partitioning) and crystallization.
    Key parameters include temperature control (60–80°C) and anhydrous solvents to minimize hydrolysis of the ester group .

Advanced Question: How can reaction conditions be optimized to enhance yield and purity?

Methodological Answer:

  • Catalyst Screening: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve alkylation efficiency .
  • Solvent Optimization: Replace acetone with DMF or THF for better solubility of intermediates .
  • Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes while maintaining >90% yield .
    Contradictions in literature (e.g., variable reflux times) suggest sensitivity to substituent electronic effects, requiring tailored optimization .

Basic Question: What spectroscopic techniques are used for structural characterization?

Methodological Answer:

  • NMR: ¹H/¹³C NMR identifies methylamino (–CH₂N(CH₃)) and phenoxyacetate (–OCH₂COOEt) groups. Aromatic protons appear at δ 6.8–7.2 ppm, while the ester carbonyl resonates at ~170 ppm .
  • IR: Stretching vibrations at ~1740 cm⁻¹ (ester C=O) and 3300 cm⁻¹ (N–H) confirm functional groups .
  • X-ray Diffraction: Resolves spatial arrangement of the methylaminomethyl substituent and phenoxyacetate backbone .

Advanced Question: How to resolve contradictions in spectroscopic data across studies?

Methodological Answer:

  • Dynamic Effects: Variable NMR shifts may arise from conformational flexibility of the methylaminomethyl group. Use variable-temperature NMR to assess rotational barriers .
  • Crystal Polymorphism: Conflicting XRD data can stem from different crystallization solvents (e.g., ethanol vs. ethyl acetate). Compare multiple crystal forms .
  • DFT Calculations: Simulate NMR/IR spectra to validate experimental data and identify artifacts .

Basic Question: What in vitro assays are used for initial biological screening?

Methodological Answer:

  • Enzyme Inhibition: Test against acetylcholinesterase (AChE) or kinases via colorimetric assays (e.g., Ellman’s reagent for AChE) .
  • Antimicrobial Screening: Use microdilution assays (MIC) against Gram-positive/negative bacteria .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Question: How to elucidate the mechanism of action in enzyme inhibition?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions between the methylaminomethyl group and enzyme active sites (e.g., AChE’s catalytic triad) .
  • Kinetic Analysis: Measure KiK_i values via Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition .
  • Site-Directed Mutagenesis: Validate predicted binding residues (e.g., Ser203 in AChE) .

Basic Question: How to analyze stability under varying storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies: Expose the compound to 40°C/75% RH for 4 weeks and monitor purity via HPLC .
  • pH Stability: Assess hydrolysis rates in buffers (pH 3–9) to identify labile conditions (e.g., ester hydrolysis at pH >8) .

Advanced Question: What strategies mitigate degradation during synthesis?

Methodological Answer:

  • Protecting Groups: Temporarily protect the methylamino group with Boc (terttert-butoxycarbonyl) to prevent side reactions .
  • Low-Temperature Workup: Quench reactions at 0–5°C to minimize ester hydrolysis .
  • Additives: Include radical scavengers (e.g., BHT) to suppress oxidative degradation .

Basic Question: How to compare structure-activity relationships (SAR) with analogs?

Methodological Answer:

  • Functional Group Swapping: Replace methylamino with ethylamino or methoxy groups to assess bioactivity changes .

  • Table: Key Analog Comparisons

    Analog SubstituentLogPAChE IC₅₀ (μM)
    –CH₂N(CH₃) (target)2.10.8
    –CH₂OCH₃1.912.4
    –CH₂NH₂1.53.2
    Data shows methylamino enhances both lipophilicity and potency .

Advanced Question: How to address discrepancies in biological activity data?

Methodological Answer:

  • Assay Standardization: Use reference compounds (e.g., donepezil for AChE) to calibrate inter-lab variability .
  • Metabolite Profiling: LC-MS/MS identifies active metabolites that may skew results .
  • Cellular Uptake Studies: Measure intracellular concentrations via LC-MS to correlate with observed activity .

Basic Question: What safety protocols are recommended for handling?

Methodological Answer:

  • PPE: Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation: Use fume hoods during synthesis due to volatile solvents (e.g., ethyl acetate) .
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal .

Advanced Question: How to design chiral separation methods for enantiomers?

Methodological Answer:

  • Chiral HPLC: Use Chiralpak® OD-H column with 20% MeOH/CO₂ at 35°C for baseline resolution .
  • Crystallization: Employ diastereomeric salt formation with (+)-dibenzoyltartaric acid .
  • CD Spectroscopy: Confirm enantiopurity via Cotton effects at 220–260 nm .

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